ABTS Radical Scavenging Activity: 4-HPA Exhibits a 197-Fold Higher IC50 (Weaker Antioxidant Potency) Than Gallic Acid, Defining Its Role as a Low-Potency Phenolic Baseline
In a standardized ABTS radical scavenging assay comparing ten water-soluble phenols, 4-hydroxyphenylacetic acid (4-HPA) exhibited an IC50 value of 852.713 μM, whereas gallic acid (3,4,5-trihydroxybenzoic acid) exhibited an IC50 of 4.332 μM [1]. This quantifies 4-HPA as approximately 197-fold less potent as an ABTS radical scavenger than the trihydroxylated reference compound. The data establish that the monohydroxylated 4-HPA possesses relatively weak direct antioxidant activity compared to polyhydroxylated phenols, making it a useful low-activity control or baseline in structure-activity relationship (SAR) studies [2].
| Evidence Dimension | ABTS radical scavenging activity (IC50, μM) |
|---|---|
| Target Compound Data | 852.713 μM |
| Comparator Or Baseline | Gallic acid: 4.332 μM |
| Quantified Difference | 197-fold higher IC50 (weaker scavenging activity) |
| Conditions | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging capacity assay; in vitro; 10 water-soluble phenols tested |
Why This Matters
This quantitative difference informs researchers that 4-HPA should not be selected as a primary antioxidant agent; instead, it serves as a defined low-potency comparator for calibrating antioxidant assays or as a precursor for synthetic derivatization aimed at enhancing radical scavenging capacity.
- [1] Biskup I, Golonka I, Gamian A, Sroka Z. Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postepy Hig Med Dosw (Online). 2013;67:958-963. View Source
- [2] Sroka Z, Cisowski W. Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food Chem Toxicol. 2003;41(6):753-758. View Source
